5-Methoxy-2-methylbenzofuran 5-Methoxy-2-methylbenzofuran
Brand Name: Vulcanchem
CAS No.: 13391-27-0
VCID: VC20995904
InChI: InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
SMILES: CC1=CC2=C(O1)C=CC(=C2)OC
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

5-Methoxy-2-methylbenzofuran

CAS No.: 13391-27-0

Cat. No.: VC20995904

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methylbenzofuran - 13391-27-0

Specification

CAS No. 13391-27-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 5-methoxy-2-methyl-1-benzofuran
Standard InChI InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Standard InChI Key IKUBQGOYKPKCKQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C=CC(=C2)OC
Canonical SMILES CC1=CC2=C(O1)C=CC(=C2)OC

Introduction

Chemical Properties and Structure

Molecular Identification

5-Methoxy-2-methylbenzofuran (CAS: 13391-27-0) is a benzofuran derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . The compound is characterized by its bicyclic structure consisting of a benzene ring fused to a furan ring, with specific substitutions that contribute to its chemical profile and biological activity.

Physical and Chemical Properties

The physical and chemical properties of 5-Methoxy-2-methylbenzofuran are outlined in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 5-Methoxy-2-methylbenzofuran

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
CAS Number13391-27-0
IUPAC Name5-methoxy-2-methyl-1-benzofuran
Physical StateColorless liquid
InChIInChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
InChIKeyIKUBQGOYKPKCKQ-UHFFFAOYSA-N
SMILESCC1=CC2=C(O1)C=CC(=C2)OC

The compound is typically characterized as a colorless liquid at standard conditions . The presence of the methoxy group contributes to its relatively moderate polarity, while the methyl substituent enhances lipophilicity, affecting its solubility profile and potential for biological membrane penetration.

Spectroscopic Characteristics

Structural elucidation of 5-Methoxy-2-methylbenzofuran typically relies on various spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the hydrogen and carbon framework of the molecule, particularly the chemical shifts associated with the methoxy group, methyl substituent, and aromatic protons .

  • Mass Spectrometry: This technique confirms the molecular weight of 162.19 g/mol and provides fragmentation patterns characteristic of benzofuran derivatives .

  • IR Spectroscopy: IR spectroscopy can identify functional groups present in the molecule, particularly the C-O-C stretching vibrations associated with the furan ring and methoxy group.

Synthesis Methods

Advanced Synthetic Methodologies

Recent advancements in benzofuran synthesis include:

  • Microwave-Assisted Synthesis: This technique has been employed to efficiently produce benzofuran derivatives with enhanced yields and reduced reaction times .

  • Nenitzescu Reaction: Researchers have reported the exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran in quantitative yield using this approach, which could be modified for the synthesis of 5-Methoxy-2-methylbenzofuran .

  • Catalytic Methods: Various catalytic systems have been developed for the cyclization of appropriate precursors to form the benzofuran ring system with specific substitution patterns .

The conversion of 5-hydroxybenzofuran to 5-methoxybenzofuran derivatives is particularly relevant to the synthesis of 5-Methoxy-2-methylbenzofuran and typically involves alkylation with appropriate methylating agents .

Biological Activities

Anticancer Properties

Benzofuran derivatives, including those structurally similar to 5-Methoxy-2-methylbenzofuran, have demonstrated significant anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines .

Studies have shown that compounds in the benzofuran family demonstrate significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines . The structure-activity relationship (SAR) analysis indicated that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells .

The presence of electron-donating groups such as methoxy has been shown to improve anticancer effects, making the 5-Methoxy-2-methylbenzofuran scaffold valuable for developing new anticancer agents .

Antimicrobial Activities

Benzofuran derivatives have been evaluated for their antimicrobial activity against a range of pathogens. Studies have indicated that derivatives of benzofuran exhibit activity against Gram-positive cocci, Gram-negative rods, and yeasts.

The structure-activity relationship suggests that certain modifications to the benzofuran scaffold can enhance antimicrobial properties. Although specific antimicrobial data for 5-Methoxy-2-methylbenzofuran is limited, related compounds with similar structural features have shown promising antimicrobial activity.

Other Biological Activities

Beyond anticancer and antimicrobial activities, benzofuran derivatives have shown potential in several other therapeutic areas:

  • Antioxidant Activity: Derivatives of benzofuran compounds have demonstrated promising antioxidant activities in various assays, highlighting their potential in combating oxidative stress-related diseases.

  • Melatonin Receptor Agonism: Benzofuran derivatives are being explored as ligands for melatonin receptors (MT1 and MT2). Compounds derived from benzofuran have shown agonistic activity on these receptors, indicating potential use in treating sleep disorders and depression .

Table 2: Biological Activities of Benzofuran Derivatives Related to 5-Methoxy-2-methylbenzofuran

Biological ActivityMechanism/TargetExample CompoundsReferences
AnticancerInhibition of cell proliferation, induction of apoptosisBenzofuran derivatives with methoxy substituents
AntimicrobialActivity against Gram-positive and Gram-negative bacteriaHalogenated benzofuran derivatives
AntioxidantScavenging of free radicalsBenzofuran derivatives with hydroxy or methoxy groups
Melatonin Receptor AgonistInteraction with MT1 and MT2 receptorsPaeoveitol D derivatives

Structure-Activity Relationship (SAR)

Influence of Methoxy and Methyl Substituents

The specific substitution pattern of 5-Methoxy-2-methylbenzofuran, with a methoxy group at position 5 and a methyl group at position 2, contributes to its unique chemical and biological properties. Research on similar benzofuran derivatives has revealed important structure-activity relationships:

  • Methylation of the 5-hydroxy group of benzofuran derivatives was favorable for agonistic activity in melatonin receptor studies, with agonistic ratios significantly improved compared to non-methylated analogs .

  • The presence of a methyl unit at specific positions enhanced biological activity across various assays .

  • The introduction of electron-donating groups like methoxy improved anticancer activity, possibly through modulation of electronic properties that affect target binding .

Studies on paeoveitol D derivatives concluded several key structure-activity relationships that may be applicable to 5-Methoxy-2-methylbenzofuran:

  • Methylation of the 5-hydroxy group was favorable for agonistic activity

  • The presence of a methyl unit at C-6 enhanced activity

  • A substituent at C-2 had variable effects depending on the specific biological target

  • The introduction of tertiary and primary amines at the C-3 side chain significantly improved agonistic activity in some cases

Comparison with Related Benzofuran Derivatives

When compared to other benzofuran derivatives, 5-Methoxy-2-methylbenzofuran offers a unique combination of substituents that may influence its biological activity. Studies on benzofuran derivatives have shown that compounds with methoxy substituents at specific positions exhibit enhanced biological activities compared to those without these substituents.

Table 3: Comparison of 5-Methoxy-2-methylbenzofuran with Related Compounds

CompoundStructureKey DifferencesNotable Properties
5-Methoxy-2-methylbenzofuranBenzofuran with methoxy at C-5, methyl at C-2Base compoundSubject of current review
5-Methoxy-3-methylbenzofuranBenzofuran with methoxy at C-5, methyl at C-3Methyl group at position 3 instead of 2Different biological activity profile
5-Methoxy-2-methyl-1-benzofuran-3-oneBenzofuran with methoxy at C-5, methyl at C-2, and ketone at C-3Additional ketone group at position 3Enhanced biological activity in some studies
3-Acetyl-5-hydroxy-2-methylbenzofuranBenzofuran with hydroxy at C-5, methyl at C-2, acetyl at C-3Hydroxy instead of methoxy at C-5, additional acetyl at C-3Precursor for various benzofuran derivatives

Analytical Methods

Identification and Characterization

The identification and characterization of 5-Methoxy-2-methylbenzofuran typically involve:

  • HPLC Analysis: High-performance liquid chromatography enables separation and quantification of the compound from complex mixtures .

  • GC-MS Analysis: Gas chromatography coupled with mass spectrometry provides both separation and structural information .

  • Spectroscopic Methods: UV-Vis spectroscopy, NMR spectroscopy, and IR spectroscopy provide complementary information for structural elucidation .

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